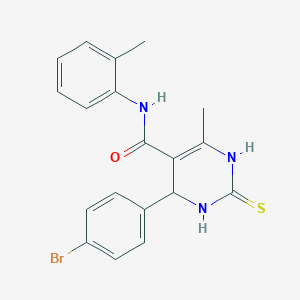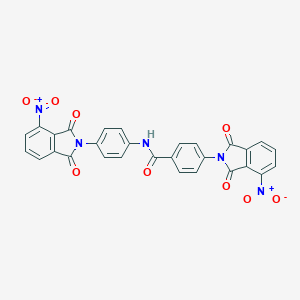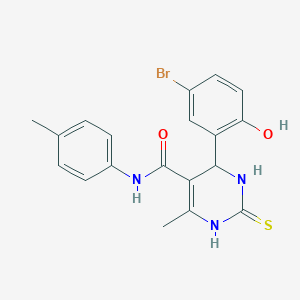![molecular formula C16H13N3OS B402819 N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402819.png)
N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAK-IN-7 is a potent inhibitor of focal adhesion kinase, a non-receptor cytoplasmic tyrosine kinase. Focal adhesion kinase plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and survival. FAK-IN-7 has shown significant potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FAK-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing focal adhesion kinase inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of FAK-IN-7 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds. The production methods would also focus on cost-effectiveness and scalability to facilitate widespread use in research and clinical settings .
Chemical Reactions Analysis
Types of Reactions
FAK-IN-7 primarily undergoes substitution reactions, where specific functional groups are replaced by others to enhance its inhibitory activity. These reactions are crucial for modifying the compound’s structure to improve its efficacy and reduce potential side effects .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of FAK-IN-7 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and various acids and bases to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from the reactions involving FAK-IN-7 are typically derivatives with enhanced inhibitory activity against focal adhesion kinase. These derivatives are tested for their efficacy in inhibiting cancer cell proliferation and other related cellular processes .
Scientific Research Applications
FAK-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of kinase inhibition and to develop new inhibitors with improved properties. In biology, FAK-IN-7 is employed to investigate the role of focal adhesion kinase in various cellular processes, including cell migration, adhesion, and survival .
In medicine, FAK-IN-7 is being explored as a potential therapeutic agent for treating various types of cancer. Its ability to inhibit focal adhesion kinase makes it a promising candidate for combination therapies aimed at reducing tumor growth and metastasis. Additionally, FAK-IN-7 is used in preclinical studies to evaluate its safety and efficacy in animal models .
Mechanism of Action
FAK-IN-7 exerts its effects by inhibiting the activity of focal adhesion kinase. Focal adhesion kinase is a key mediator in the transmission of signals from the extracellular matrix to the cell cytoplasm. By inhibiting focal adhesion kinase, FAK-IN-7 disrupts these signaling pathways, leading to reduced cell adhesion, migration, and proliferation. This inhibition ultimately results in decreased tumor growth and metastasis .
The molecular targets of FAK-IN-7 include the kinase domain of focal adhesion kinase, where it binds and prevents the phosphorylation of specific tyrosine residues. This binding inhibits the activation of downstream signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
FAK-IN-7 is unique among focal adhesion kinase inhibitors due to its high potency and selectivity. Similar compounds include defactinib, GSK2256098, and conteltinib, which also target focal adhesion kinase but may differ in their binding affinities, selectivity, and pharmacokinetic properties .
Defactinib: Another potent focal adhesion kinase inhibitor with applications in cancer therapy.
GSK2256098: A focal adhesion kinase inhibitor with demonstrated efficacy in preclinical cancer models.
Conteltinib: A focal adhesion kinase inhibitor known for its anti-tumor activity in various cancer types.
FAK-IN-7 stands out due to its specific binding to the kinase domain and its ability to inhibit both kinase-dependent and kinase-independent functions of focal adhesion kinase .
Properties
Molecular Formula |
C16H13N3OS |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
InChI Key |
SIHYHKOFZPWMHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-nitrophenyl}-5-[(2-{2-nitrophenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B402736.png)
![3-[(2-Cyanoethyl)(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanenitrile](/img/structure/B402738.png)


![Methyl 4-[(5-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B402744.png)

![N-(4-fluorophenyl)-4-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B402747.png)
![4-Chlorobenzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402748.png)
![4-Fluorobenzaldehyde {4-[(4-fluorophenyl)amino]-6-piperidin-1-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B402749.png)

![ethyl 2-[4-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B402751.png)
![4-amino-N'-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B402755.png)
![1H-naphtho[2,3-d]imidazol-2-ylmethyl 3,5-bisnitrobenzoate](/img/structure/B402756.png)
![Methyl 4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B402759.png)
